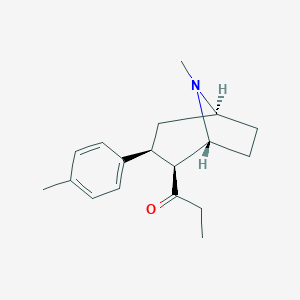
2-Propanoyl-3-(4-tolyl)tropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propanoyl-3-(4-tolyl)tropane, commonly known as WF-23, is a tropane derivative that has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders. This compound is a potent inhibitor of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft. The inhibition of DAT leads to an increase in dopamine concentration in the synapse, which can have a range of effects on the brain and behavior.
作用機序
WF-23 acts as a potent inhibitor of the dopamine transporter (2-Propanoyl-3-(4-tolyl)tropane), which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting this compound, WF-23 increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors and a range of downstream effects on the brain and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of WF-23 are primarily mediated by its inhibition of this compound and subsequent increase in dopamine concentration in the synapse. This increase in dopamine can have a range of effects on the brain, including increased motivation, improved attention, and reduced anxiety. Additionally, WF-23 has been shown to increase the release of other neurotransmitters, such as norepinephrine and serotonin, which may contribute to its therapeutic effects.
実験室実験の利点と制限
One advantage of WF-23 as a tool compound for research is its high potency and selectivity for 2-Propanoyl-3-(4-tolyl)tropane inhibition. This allows for precise manipulation of dopamine levels in the brain, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. However, one limitation of WF-23 is its relatively short half-life, which can make it difficult to maintain stable dopamine levels over extended periods of time.
将来の方向性
There are several potential future directions for research on WF-23. One area of interest is its potential as a treatment for addiction, particularly for stimulant drugs such as cocaine and methamphetamine. Additionally, further research is needed to fully understand the biochemical and physiological effects of WF-23, particularly with regard to its effects on other neurotransmitter systems. Finally, the development of longer-acting derivatives of WF-23 may be useful for maintaining stable dopamine levels over extended periods of time, which could have important implications for the treatment of Parkinson's disease and other neurological disorders.
合成法
The synthesis of WF-23 involves several steps, starting with the condensation of 4-tolylacetonitrile and 3-methoxy-4-hydroxybenzaldehyde to form a Schiff base. The Schiff base is then reduced to the corresponding amine using sodium borohydride, followed by acylation with propanoyl chloride to yield the final product. This synthesis method has been optimized to produce high yields of pure WF-23.
科学的研究の応用
WF-23 has been extensively studied for its potential use as a medication for various neurological and psychiatric disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction. The compound has been shown to increase dopamine levels in the brain, which can improve symptoms of Parkinson's disease and ADHD. Additionally, WF-23 has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
特性
CAS番号 |
152783-29-4 |
|---|---|
分子式 |
C22H45N7O9 |
分子量 |
271.4 g/mol |
IUPAC名 |
1-[(1R,2S,3S,5S)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octan-2-yl]propan-1-one |
InChI |
InChI=1S/C18H25NO/c1-4-17(20)18-15(13-7-5-12(2)6-8-13)11-14-9-10-16(18)19(14)3/h5-8,14-16,18H,4,9-11H2,1-3H3/t14-,15+,16+,18-/m0/s1 |
InChIキー |
PZEAJTAVRYLBTK-LHHMISFZSA-N |
異性体SMILES |
CCC(=O)[C@@H]1[C@H]2CC[C@H](N2C)C[C@@H]1C3=CC=C(C=C3)C |
SMILES |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
正規SMILES |
CCC(=O)C1C2CCC(N2C)CC1C3=CC=C(C=C3)C |
同義語 |
2-propanoyl-3-(4-toluyl)tropane 2-propanoyl-3-(4-tolyl)tropane 2-PTT 2beta-propanoyl-3beta-(4-tolyl)tropane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[8,14,17-Trihydroxy-17-(1-hydroxyethyl)-3-[5-[5-[5-[3-hydroxy-4-methoxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] pyridine-3-carboxylate](/img/structure/B234809.png)
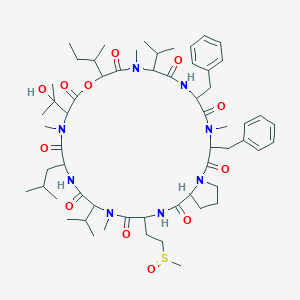

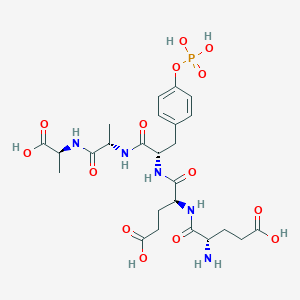
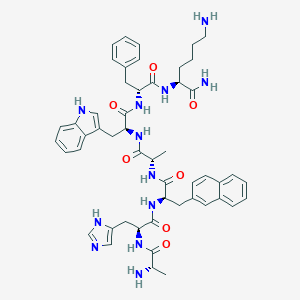
![(1R,3R)-16-(Hydroxymethyl)-13-methoxy-12-methyl-11,14-dioxo-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-21-carbonitrile](/img/structure/B234887.png)
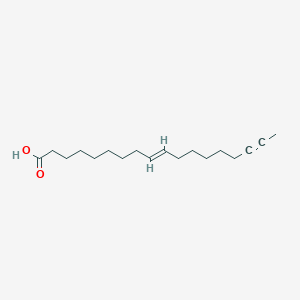


![4,8-diamino-N-[1-amino-3-(carbamoylamino)-1-oxopropan-2-yl]-2,3,5,7,9-pentahydroxynonanamide](/img/structure/B234945.png)


![N-[4-(acetylamino)-3-methoxyphenyl]-2,2-dimethylpropanamide](/img/structure/B234952.png)
